2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

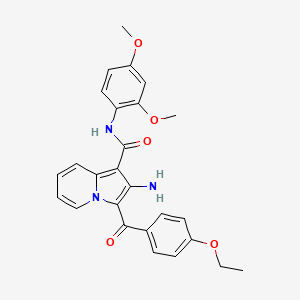

This indolizine-based carboxamide derivative features a complex structure with three key substituents:

- Amino group at position 2 of the indolizine core.

- 4-Ethoxybenzoyl group at position 3, providing electron-donating and hydrophobic characteristics.

- 2,4-Dimethoxyphenyl carboxamide at position 1, contributing steric bulk and polarity.

Properties

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5/c1-4-34-17-10-8-16(9-11-17)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-13-12-18(32-2)15-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJHJALACEOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving suitable precursors.

Functionalization: Introduction of the amino group, dimethoxyphenyl, and ethoxybenzoyl groups through various substitution reactions.

Final coupling: The carboxamide group is introduced in the final step, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide could have several applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indolizine derivatives can interact with enzymes, receptors, or DNA. They might inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Substituent Analysis

- Carboxamide Group: The target compound’s 2,4-dimethoxyphenyl substituent offers dual methoxy groups, which are stronger electron donors than the single methoxy in Analog 2 or the halogenated phenyl groups in Analogs 1 and 3. This could enhance solubility in polar solvents compared to chlorophenyl or bromobenzoyl analogs .

Position 3 Benzoyl Group :

- The 4-ethoxybenzoyl group in the target compound has a longer alkyl chain than the methoxy (Analog 1) or halogenated (Analogs 2, 3) variants. This increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- 4-Bromobenzoyl (Analog 6) introduces a heavy atom, which is advantageous in X-ray crystallography studies but may raise toxicity concerns .

Research Implications

- Drug Design : The target compound’s ethoxy and methoxy substituents balance lipophilicity and solubility, making it a candidate for optimization in CNS-targeted therapies.

- Toxicity Prediction : Analog 3’s fluorine substitution and Analog 2’s bromine highlight the need for toxicity screening, as seen in ’s computational toxicity studies for triazole derivatives .

Biological Activity

The compound 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of indolizine derivatives, which are known for various biological activities. The molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structure features an indolizine core with substitutions that potentially enhance its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives with similar functional groups have shown inhibition of cancer cell proliferation in vitro. A study demonstrated that certain indolizine derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways, suggesting that this compound may also possess similar mechanisms of action.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Indolizine A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Indolizine B | HeLa (Cervical) | 3.5 | Mitochondrial pathway activation |

Antiviral Activity

There is emerging evidence that indolizine derivatives can act as antiviral agents. For instance, compounds structurally related to This compound have been reported to inhibit viral replication in vitro. Preliminary data suggest that they may interfere with viral RNA synthesis or assembly.

Antimicrobial Activity

Indolizines are also noted for their antimicrobial properties. In a comparative study, various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the indolizine structure significantly enhanced antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indolizine C | Staphylococcus aureus | 12 µg/mL |

| Indolizine D | Escherichia coli | 8 µg/mL |

The biological activity of This compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and viral replication.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to decreased proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide?

- Methodology : The synthesis involves multi-step organic reactions, including:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) and 4-ethoxybenzoyl via electrophilic aromatic substitution .

- Purification : Recrystallization or column chromatography (hexane:ethyl acetate) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- 1H/13C NMR : Assign peaks for the indolizine core (δ 6.6–9.5 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3), and ethoxybenzoyl (δ 1.4 ppm for CH3) .

- HPLC : Monitor purity (>98%) and detect byproducts .

- Mass Spectrometry (ESI+) : Confirm molecular ion [M+H]+ at m/z 488.2 .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- In-Vitro Assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli using broth microdilution .

- Antioxidant : DPPH radical scavenging (IC50 < 50 µM indicates potency) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence bioactivity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- Methoxy Groups : Enhance solubility but reduce metabolic stability (CYP3A4 oxidation) .

- Ethoxy Benzoyl : Increases lipophilicity (logP > 3), improving membrane permeability but risking hepatotoxicity .

- Comparative Data : Analogues with 4-chlorobenzoyl show higher antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL for ethoxy) .

Q. What mechanistic insights explain contradictory bioactivity data across studies?

- Resolution Strategies :

- Orthogonal Assays : Validate antimicrobial results with time-kill kinetics and biofilm disruption assays to distinguish static vs. cidal effects .

- Metabolite Profiling : LC-MS to identify active metabolites (e.g., oxidized indolizine derivatives) that may contribute to discrepancies .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Approaches :

- Molecular Docking : Screen against kinase targets (e.g., EGFR) to prioritize substitutions at C3 (benzoyl) and N1 (carboxamide) .

- ADMET Prediction : Use QSAR models to balance solubility (TPSA > 80 Ų) and bioavailability (AlogP < 4) .

Q. What experimental strategies mitigate challenges in scaling up synthesis?

- Process Optimization :

- Continuous Flow Reactors : Improve yield (>80%) for cyclization steps by maintaining inert conditions .

- Catalyst Recycling : Immobilize palladium on silica to reduce costs and heavy metal contamination .

Contradictions and Limitations in Current Research

- Bioactivity Variability : Ethoxy-substituted analogues show inconsistent antibacterial results across studies, possibly due to assay conditions (e.g., nutrient-rich vs. minimal media) .

- Synthetic Yield : Multi-step routes suffer from low yields (30–40%) at the benzoylation step; microwave-assisted synthesis may improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.